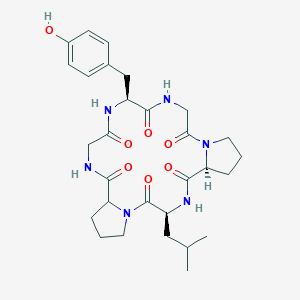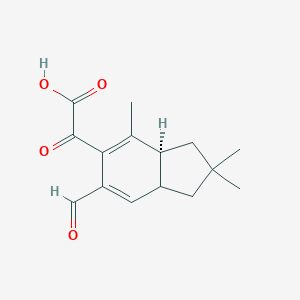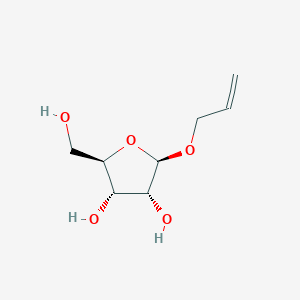
N-(4-iodo-2,5-dimethylphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodo-2,5-dimethylphenyl)nicotinamide, also known as IDMN, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. IDMN belongs to the class of nicotinamide derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Applications De Recherche Scientifique
N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their effects. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disorders, this compound has been found to protect neurons from oxidative stress and improve cognitive function.
Mécanisme D'action
The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)nicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been found to inhibit the activity of AKT and mTOR, which are involved in cell survival and proliferation. In inflammation, this compound has been found to inhibit the activity of NF-κB, which is a key regulator of the inflammatory response. In neurodegenerative disorders, this compound has been found to activate the Nrf2/ARE signaling pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells, which leads to the reduction of inflammation. In neurodegenerative disorders, this compound has been found to protect neurons from oxidative stress and improve cognitive function, which leads to the improvement of neurological symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-iodo-2,5-dimethylphenyl)nicotinamide has several advantages for lab experiments, including its high purity and yield, as well as its well-established synthesis method. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the research on N-(4-iodo-2,5-dimethylphenyl)nicotinamide, including the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound and to investigate its potential side effects. Finally, the development of this compound derivatives with improved efficacy and safety profiles is an area of active research.
Méthodes De Synthèse
N-(4-iodo-2,5-dimethylphenyl)nicotinamide can be synthesized through a multistep process that involves the reaction of 4-iodo-2,5-dimethylbenzaldehyde with nicotinic acid and subsequent reduction with sodium borohydride. The final product is obtained through recrystallization and purification steps. The synthesis method has been optimized to yield high purity and yield of this compound.
Propriétés
Formule moléculaire |
C14H13IN2O |
|---|---|
Poids moléculaire |
352.17 g/mol |
Nom IUPAC |
N-(4-iodo-2,5-dimethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13IN2O/c1-9-7-13(10(2)6-12(9)15)17-14(18)11-4-3-5-16-8-11/h3-8H,1-2H3,(H,17,18) |
Clé InChI |
OPNGMSWUDUPCDY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CN=CC=C2 |
SMILES canonique |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)

![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)

![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)
![(3R,4S,5S,6S,8R,13R,16S,17R,18S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B237860.png)

![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)



![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)